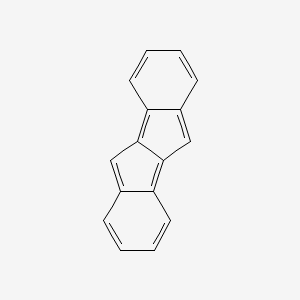
Indenoindene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indenoindene is a polycyclic hydrocarbon with a unique structure that has garnered significant interest in various fields of scientific research. It is composed of fused benzene and cyclopentadiene rings, forming a rigid and planar structure. This compound is known for its stability and interesting electronic properties, making it a valuable subject of study in organic chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Indenoindene can be synthesized through several methods. One common approach involves the photochemical rearrangement of 1-(1-benzocyclobutenylidene)benzocyclobutene. This method includes a 2 + 2 cycloaddition reaction, which produces this compound as a byproduct . Another synthetic route involves the pyrolysis of benzocyclobutene derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of photochemical and pyrolytic processes suggests potential scalability. The simplicity and efficiency of these reactions, along with the availability of starting materials, make them suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: Indenoindene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s conjugated system and the presence of reactive sites on the fused rings.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur with reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different electronic and structural properties depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
Indenoindene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of indenoindene and its derivatives involves interactions with various molecular targets and pathways. For instance, in organic solar cells, this compound-based compounds act as electron donors or acceptors, facilitating charge transfer and improving the efficiency of the devices . In biological systems, the mechanism may involve binding to specific enzymes or receptors, leading to the modulation of cellular processes .
Comparación Con Compuestos Similares
- Naphthalene
- Anthracene
- Phenanthrene
- Fluorene
Indenoindene’s unique structure and properties make it a valuable compound for various scientific and industrial applications, distinguishing it from other polycyclic aromatic hydrocarbons .
Propiedades
Número CAS |
248-58-8 |
|---|---|
Fórmula molecular |
C16H10 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
indeno[2,1-a]indene |
InChI |
InChI=1S/C16H10/c1-3-7-13-11(5-1)9-15-14-8-4-2-6-12(14)10-16(13)15/h1-10H |
Clave InChI |
OZEPXROCWSMGGM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC3=C4C=CC=CC4=CC3=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


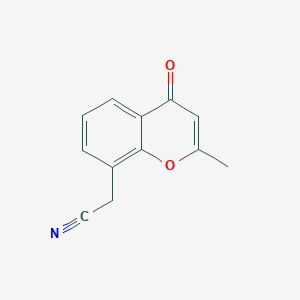
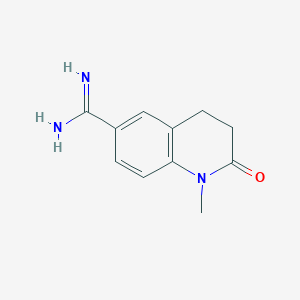

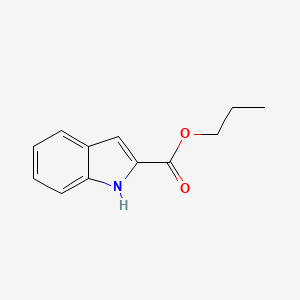

![4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15069640.png)
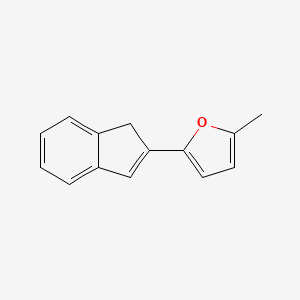
![1-Methyl-1H-naphtho[2,3-d]imidazol-2-ol](/img/structure/B15069650.png)
![4H-Benzo[a]quinolizin-4-one](/img/structure/B15069655.png)
![Methyl 2-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetate](/img/structure/B15069686.png)

![(4-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B15069694.png)
![N-[(4-Fluorophenyl)methyl]-1,1,1-trimethylsilanamine](/img/structure/B15069702.png)

